(1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Description
(1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a hydroxy-methoxyphenyl group and a methylphenylmethyl group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
(1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16-6-3-4-7-18(16)14-25-15-19-13-20(17-8-9-21(27)22(12-17)29-2)26-11-5-10-24(19,26)23(25)28/h3-4,6-9,12,19-20,27H,5,10-11,13-15H2,1-2H3/t19-,20-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZXICDSTATZPM-SKPFHBQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=CC(=C(C=C5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC(=C(C=C5)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the hydroxy-methoxyphenyl and methylphenylmethyl groups. Common synthetic routes may involve the use of cyclization reactions, Friedel-Crafts alkylation, and selective functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the tricyclic core or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically tailored to achieve selective transformations while preserving the integrity of the tricyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior under various chemical conditions.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of more complex molecules or as a functional additive in materials science.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,5S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one include other tricyclic systems with hydroxy and methoxy substituents, such as:
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
